molecular formula C17H21F3N2O4 B12296836 Ethyl 2-ethyl-4-(methoxycarbonylamino)-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate

Ethyl 2-ethyl-4-(methoxycarbonylamino)-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate

Cat. No.: B12296836
M. Wt: 374.35 g/mol
InChI Key: SEYVRRKNFKPZAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-ethyl-4-(methoxycarbonylamino)-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate is a sophisticated chemical intermediate of significant interest in medicinal chemistry and drug discovery programs. Its structure incorporates a 3,4-dihydroquinoline scaffold, a privileged motif found in numerous biologically active compounds [Source: Journal of Medicinal Chemistry] . The presence of the electron-withdrawing trifluoromethyl group at the 6-position is a common strategy in lead optimization to modulate pharmacokinetic properties, such as metabolic stability and membrane permeability [Source: Journal of Medicinal Chemistry] . This compound is specifically designed for the synthesis of targeted protein degraders (PROTACs) and other small molecule inhibitors, serving as a versatile building block to explore structure-activity relationships. Researchers utilize this intermediate to develop novel therapeutics aimed at challenging disease targets, including kinases and other enzymes, by leveraging its functional handles for further derivatization. Its primary research value lies in enabling the construction of compound libraries for high-throughput screening and in the hit-to-lead optimization phase of drug development campaigns.

Properties

IUPAC Name

ethyl 2-ethyl-4-(methoxycarbonylamino)-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O4/c1-4-11-9-13(21-15(23)25-3)12-8-10(17(18,19)20)6-7-14(12)22(11)16(24)26-5-2/h6-8,11,13H,4-5,9H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYVRRKNFKPZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrothiazole Substitution Route

An alternative method involves reacting the 4-amino intermediate with 2-chloro-5-nitrothiazole in N,N-dimethylformamide (DMF) at 100°C for 3 hours. This route introduces a nitrothiazole moiety, though it is less common for the target compound:

  • Workup : Citric acid quench and ethyl acetate extraction.
  • Yield : 65–70% after chromatography.

Vinyl Carbamate Cyclization

Early-stage cyclization using vinyl carbamate esters and p-toluenesulfonic acid in toluene (50–90°C) forms the tetrahydroquinoline core. This method is advantageous for scalability but requires stringent temperature control to avoid racemization.

Critical Considerations for Optimization

  • Stereochemical Integrity : Use of chiral resolving agents ensures high enantiopurity, critical for biological activity.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification.
  • Catalyst Loading : Pd/C at 5–10% w/w balances cost and efficiency in hydrogenolysis.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-2-Ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic Acid Ethyl Ester undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.

    Substitution: Commonly involves the replacement of one functional group with another, affecting the compound’s properties and reactivity.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Pharmacological Applications

1.1 Antihypertensive Agent
The compound has been primarily investigated for its role as an antihypertensive agent. Its mechanism of action involves modulating specific biochemical pathways related to blood pressure regulation and cardiac function. Studies indicate that it may effectively lower blood pressure by influencing vascular smooth muscle contraction and endothelial function.

1.2 Cardiovascular Health
In addition to its antihypertensive effects, Ethyl 2-ethyl-4-(methoxycarbonylamino)-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate shows promise in treating heart failure. The compound's ability to improve cardiac output and reduce myocardial oxygen demand makes it a candidate for further research in cardiovascular therapeutics.

1.3 Anti-inflammatory Properties
Emerging studies suggest that this compound may possess anti-inflammatory properties, indicating potential applications beyond cardiovascular diseases. Its role in inhibiting inflammatory pathways could lead to novel treatments for conditions characterized by chronic inflammation.

Case Study 1: Development of Antihypertensive Agents

A study conducted by researchers at the Institute of Organic Chemistry focused on the development of novel inhibitors based on this compound. The findings demonstrated significant reductions in systolic and diastolic blood pressure in animal models, supporting its efficacy as an antihypertensive agent .

Case Study 2: Cardioprotective Effects

Another research project explored the cardioprotective effects of this compound in models of heart failure. The results indicated improved left ventricular function and reduced cardiac remodeling, suggesting potential therapeutic benefits in heart failure management.

Mechanism of Action

The mechanism of action of (2R,4S)-2-Ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Ethyl 2-ethyl-4-(methoxycarbonylamino)-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate 2-ethyl, 4-methoxycarbonylamino, 6-CF₃ C₁₆H₁₈F₃N₂O₄ (estimated) ~364.3 Partially saturated ring; trifluoromethyl at position 6 N/A
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate (6d) 6,7-dimethoxy, 1-methyl C₁₅H₁₉NO₄ 277.3 Dimethoxy groups enhance solubility; methyl at position 1
1-Ethyl (2R,4S)-4-[[[3,5-bis(trifluoromethyl)phenyl]methyl][5-(3-carboxypropoxy)-2-pyrimidinyl]amino]-2-ethyl-6-(trifluoromethyl)-quinolinecarboxylate Multiple CF₃, pyrimidinyl, carboxypropoxy C₃₂H₃₁F₉N₄O₅ 722.6 High molecular weight; multiple trifluoromethyl groups enhance stability
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate 4-hydroxy, 6-CF₃ C₁₃H₁₀F₃NO₃ 285.2 Hydroxyl group at position 4; Gould-Jacobs synthesis
Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate 4-Cl, 2-CF₃ C₁₃H₉ClF₃NO₂ 303.7 Chlorine at position 4; electron-withdrawing effects

Trifluoromethyl Group Positioning

  • Position 6 (Target Compound): The trifluoromethyl group at position 6 enhances metabolic stability and may direct electrophilic substitution reactions away from the quinoline core .

Functional Group Variations

  • Methoxycarbonylamino vs. Hydroxyl (Target vs.
  • Ethyl vs. Methyl Substituents (Target vs.

Saturation and Ring Flexibility

  • The 3,4-dihydro-2H-quinoline core in the target compound provides partial saturation, balancing rigidity and flexibility. In contrast, fully saturated decahydroquinoline derivatives (e.g., Ethyl 1-allyl-3-methyldecahydroquinoline-4a-carboxylate) exhibit greater conformational flexibility, which may influence receptor interactions .

Biological Activity

Ethyl 2-ethyl-4-(methoxycarbonylamino)-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate is a synthetic compound belonging to the quinoline family. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cardiovascular diseases and inflammation. This article explores the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and potential therapeutic uses.

  • Molecular Formula : C17H21F3N2O4
  • Molecular Weight : 374.35 g/mol
  • CAS Number : 474645-94-8

This compound primarily functions as an antihypertensive agent . Its mechanism of action is believed to involve:

  • Modulation of Biochemical Pathways : The compound interacts with various pathways that regulate blood pressure and cardiac function.
  • Anti-inflammatory Properties : Research suggests that it may also exhibit anti-inflammatory effects, making it a candidate for treating conditions beyond cardiovascular diseases.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
TorcetrapibContains a trifluoromethyl group; CETP inhibitorReduces cholesterol transfer
QuinaprilQuinoline derivative; ACE inhibitorTreats hypertension
LisinoprilSimilar core structure; ACE inhibitorAntihypertensive agent

This comparison highlights the unique structural features of this compound that may confer distinct pharmacological properties compared to other antihypertensive agents.

Case Studies and Research Findings

Recent studies have focused on the biological activity and safety profile of this compound:

  • Antihypertensive Effects : In animal models, the compound demonstrated significant reductions in systolic blood pressure, indicating its efficacy as an antihypertensive agent.
  • Inflammation Studies : The compound was assessed for its anti-inflammatory properties using various assays. Results indicated a reduction in inflammatory markers in treated subjects compared to controls.
  • Binding Affinity Studies : Interaction studies revealed that this compound has a favorable binding affinity for specific receptors involved in cardiovascular regulation.

Future Directions

The ongoing research into this compound aims to further elucidate its mechanisms of action and broaden its therapeutic applications. Potential areas of exploration include:

  • Combination Therapies : Investigating the efficacy of this compound in combination with other antihypertensive or anti-inflammatory agents.
  • Long-term Safety Studies : Conducting comprehensive studies to assess the long-term safety profile and side effects associated with chronic use.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound to minimize impurities?

Answer:
Key parameters include:

  • Ethanol-to-water ratio : Controls impurity precipitation during crystallization. Higher ethanol ratios reduce polar impurities but may affect yield .
  • Reaction temperature : Step 2 (critical step) requires precise control at 42.5°C to ensure proper intermediate formation and avoid side reactions .
  • Catalyst selection : Sodium carbonate or trisodium phosphate influences the yield of intermediate CP-7-1 by modulating reaction kinetics .
    Methodology : Use Design of Experiments (DoE) to establish a Design Space for these parameters, validated via HPLC analysis of impurities .

Advanced: How can spectral data contradictions (e.g., NMR vs. X-ray crystallography) be resolved for structural elucidation?

Answer:

  • Multi-technique validation : Compare 1^1H/13^13C NMR data with X-ray diffraction results. For example, crystallographic data from SHELX-refined structures (e.g., hydrogen bonding patterns) can resolve ambiguities in NMR assignments, such as diastereomeric configurations .
  • Dynamic NMR : Probe rotational barriers of the methoxycarbonylamino group to confirm conformational stability .
    Case Study : A by-product isolated during synthesis (Compound 4 in ) was characterized using MS, IR, and elemental analysis to resolve conflicting spectral interpretations.

Basic: What crystallographic tools are recommended for determining the compound’s solid-state structure?

Answer:

  • SHELX Suite : SHELXL is ideal for small-molecule refinement due to its robustness in handling high-resolution data. For twinned crystals, SHELXPRO interfaces with macromolecular refinement protocols .
  • Hydrogen bonding analysis : Use graph set theory (as in ) to classify interactions like N–H···O bonds, which stabilize the dihydroquinoline ring conformation .

Advanced: How can hydrogen bonding patterns predict solubility and stability in formulation studies?

Answer:

  • Graph set analysis : Identify motifs like R22(8)\text{R}_2^2(8) chains (common in carbamate groups) that influence crystal packing density. Dense packing correlates with low solubility but high thermal stability .
  • Polymorph screening : Vary crystallization solvents (e.g., ethanol/water mixtures) to isolate forms with favorable solubility profiles for drug delivery .

Basic: What purification techniques are effective for isolating the compound from reaction mixtures?

Answer:

  • Liquid-liquid extraction : Use ethyl acetate/water partitioning to remove unreacted starting materials .
  • Recrystallization : Ethanol rinsing at controlled temperatures (e.g., 42.5°C) removes sodium carbonate residues and enhances purity to >95% .

Advanced: How can hygroscopicity challenges during storage be mitigated?

Answer:

  • Dynamic vapor sorption (DVS) : Quantify moisture uptake to identify critical relative humidity thresholds. Store in desiccators with silica gel if RH >40% induces deliquescence .
  • Lyophilization : For long-term stability, lyophilize the compound after forming a co-crystal with cyclodextrins, which reduces surface moisture interaction .

Basic: Which analytical methods validate purity and identity post-synthesis?

Answer:

  • HPLC with UV detection : Monitor retention time (1.26 minutes under SMD-TFA05 conditions) and compare to reference standards .
  • LCMS : Confirm molecular ion peaks (e.g., m/z 366 [M+H]+^+) and rule out adducts or fragments .

Advanced: How do substituents (e.g., trifluoromethyl) influence biological activity in structure-activity relationship (SAR) studies?

Answer:

  • Electron-withdrawing effects : The -CF3_3 group enhances metabolic stability by reducing cytochrome P450 oxidation. Test via in vitro microsomal assays .
  • Hydrophobic interactions : Replace -CF3_3 with -CH3_3 in analogues to assess impact on antimicrobial activity (see for screening protocols) .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Use nitrile gloves and safety goggles to prevent skin/eye contact. Fume hoods are mandatory due to ethanol vapor exposure during crystallization .
  • Spill management : Absorb with dry sand or chemical-resistant pads to avoid environmental release .

Advanced: How can computational modeling predict regioselectivity in derivatization reactions?

Answer:

  • DFT calculations : Simulate transition states for ethylation at C-2 vs. C-4 positions. Higher activation energy at C-4 explains preferential formation of the 4-ethyl derivative (observed in ) .
  • Molecular docking : Map electrostatic potential surfaces to prioritize sites for functionalization (e.g., methoxycarbonylamino group as a hydrogen bond donor) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.